molecular formula C6H5ClN2O3 B1469430 Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate CAS No. 89581-64-6

Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate

Cat. No.: B1469430
CAS No.: 89581-64-6
M. Wt: 188.57 g/mol
InChI Key: WHXBMYDYRJIIMD-UHFFFAOYSA-N
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Description

Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate is a useful research compound. Its molecular formula is C6H5ClN2O3 and its molecular weight is 188.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

    Target of Action

    Compounds similar to “Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate” have been used in the synthesis of ligands for the retinoid x receptor (RXR) . RXR is a type of nuclear receptor that is activated by the binding of certain ligands. It plays a crucial role in the regulation of gene expression.

    Mode of Action

    Once the compound binds to its target, it may cause a conformational change in the receptor, allowing it to interact with specific DNA sequences and regulate gene expression .

    Biochemical Pathways

    The activation of RXR can affect various biochemical pathways, including those involved in cell proliferation, differentiation, and apoptosis .

    Result of Action

    The activation or inhibition of RXR can lead to changes in cellular processes such as cell growth and differentiation .

Biochemical Analysis

Biochemical Properties

Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in metabolic processes, thereby affecting the overall metabolic state of the cell. Additionally, the compound can modulate cell signaling pathways, leading to changes in cell function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to inhibition or activation of the target biomolecule, resulting in changes in cellular function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within the cell. These interactions can affect the compound’s activity and function, highlighting the importance of understanding its transport and distribution mechanisms .

Properties

IUPAC Name

methyl 3-chloro-6-oxo-1H-pyridazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-6(11)3-2-4(7)8-9-5(3)10/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXBMYDYRJIIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NNC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80737327
Record name Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89581-64-6
Record name Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.